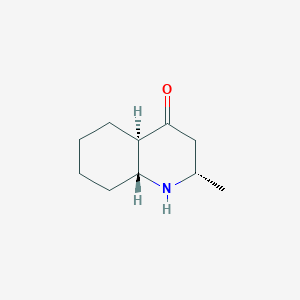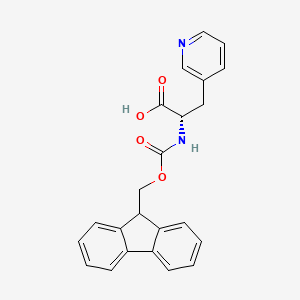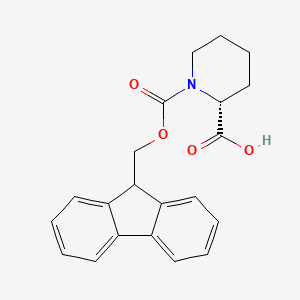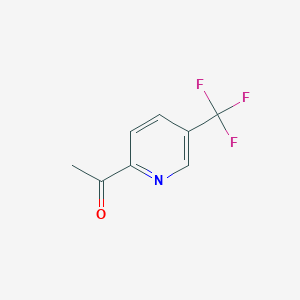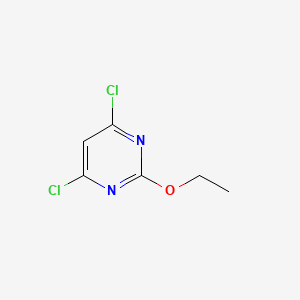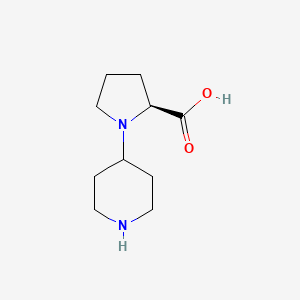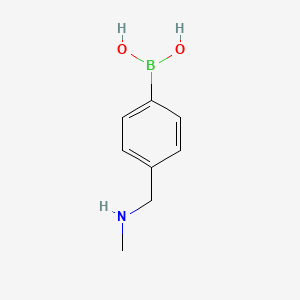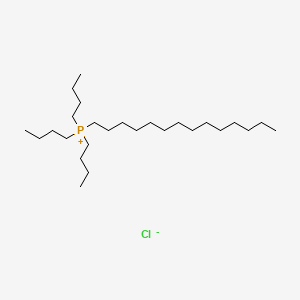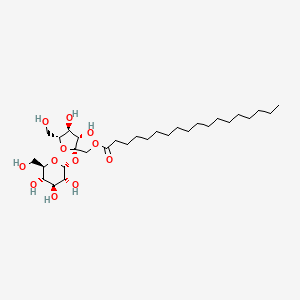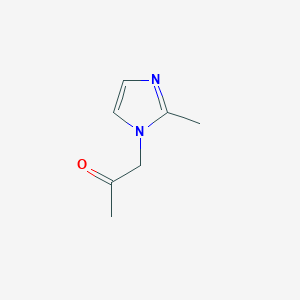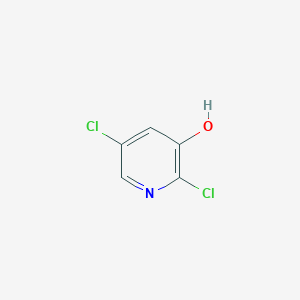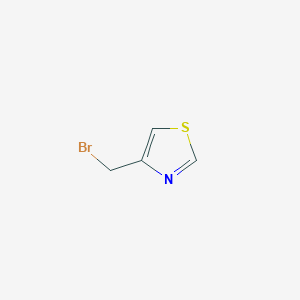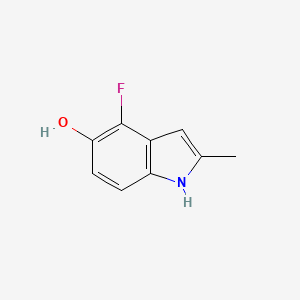
4-Fluoro-5-hidroxi-2-metilindol
Descripción general
Descripción
4-Fluoro-5-hydroxy-2-methylindole is a chemical compound with the molecular formula C9H8FNO. It is a derivative of indole, a bicyclic aromatic heterocycle, which is a common structural motif in many natural products and pharmaceuticals . This compound is characterized by the presence of a fluorine atom at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position of the indole ring.
Aplicaciones Científicas De Investigación
4-Fluoro-5-hydroxy-2-methylindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Análisis Bioquímico
Biochemical Properties
4-Fluoro-5-hydroxy-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between 4-Fluoro-5-hydroxy-2-methylindole and these enzymes can lead to either inhibition or activation, affecting the overall metabolic processes.
Cellular Effects
4-Fluoro-5-hydroxy-2-methylindole has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which can be attributed to their ability to modulate key signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-5-hydroxy-2-methylindole involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to changes in their activity. For instance, the binding of 4-Fluoro-5-hydroxy-2-methylindole to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-5-hydroxy-2-methylindole can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to 4-Fluoro-5-hydroxy-2-methylindole can result in sustained modulation of cellular processes, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of 4-Fluoro-5-hydroxy-2-methylindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 4-Fluoro-5-hydroxy-2-methylindole.
Metabolic Pathways
4-Fluoro-5-hydroxy-2-methylindole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo hydroxylation, methylation, and other metabolic transformations, leading to the formation of different metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 4-Fluoro-5-hydroxy-2-methylindole.
Transport and Distribution
The transport and distribution of 4-Fluoro-5-hydroxy-2-methylindole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . Understanding the transport and distribution of 4-Fluoro-5-hydroxy-2-methylindole is essential for predicting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 4-Fluoro-5-hydroxy-2-methylindole can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes . Understanding the subcellular localization of 4-Fluoro-5-hydroxy-2-methylindole is crucial for elucidating its mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-hydroxy-2-methylindole can be achieved through various synthetic routes. One common method involves the reaction of a suitable indole precursor with fluorinating agents under controlled conditions. For example, the reaction of 4-bromo-5-hydroxy-2-methylindole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can yield 4-Fluoro-5-hydroxy-2-methylindole .
Industrial Production Methods
Industrial production of 4-Fluoro-5-hydroxy-2-methylindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-hydroxy-2-methylindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted indole derivatives .
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-hydroxy-2-methylindole involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroindole: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
5-Hydroxy-2-methylindole: Lacks the fluorine atom, which affects its chemical and biological properties.
2-Methylindole: Lacks both the fluorine and hydroxyl groups, resulting in different reactivity and applications
Uniqueness
4-Fluoro-5-hydroxy-2-methylindole is unique due to the presence of both the fluorine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
4-fluoro-2-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWRMOYYUHIPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438485 | |
| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-88-6 | |
| Record name | 4-Fluoro-2-methyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
